molecular formula C14H14N2O2 B11967821 N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide

N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide

Cat. No.: B11967821
M. Wt: 242.27 g/mol
InChI Key: XAHAZTMHARGVKP-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which is attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide typically involves the condensation of 4-amino-2-hydroxybenzoic acid with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

    N-(4-amino-2-hydroxyphenyl)benzamide: Lacks the methyl group on the benzamide moiety.

    N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide: Has a methyl group at a different position on the benzamide moiety.

    N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.

Uniqueness: N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide is unique due to the specific positioning of the amino, hydroxyl, and methyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)14(18)16-12-7-6-11(15)8-13(12)17/h2-8,17H,15H2,1H3,(H,16,18)

InChI Key

XAHAZTMHARGVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)O

Origin of Product

United States

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